4-(3-Oxobutyl)phenyl benzoate
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Overview
Description
4-(3-Oxobutyl)phenyl benzoate is an organic compound with the molecular formula C17H16O3. It is a derivative of phenyl benzoate and is known for its unique chemical properties and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxobutyl)phenyl benzoate typically involves the esterification of 4-(3-oxobutyl)phenol with benzoic acid or its derivatives. One common method includes the reaction of 4-(3-oxobutyl)phenol with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance .
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxobutyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 4-(3-hydroxybutyl)phenyl benzoate.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
4-(3-Oxobutyl)phenyl benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3-Oxobutyl)phenyl benzoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Benzoyloxyphenyl)-butan-2-one
- 4-(4-Hydroxyphenyl)-butan-2-one (Raspberry Ketone)
- 4-(3-Oxobutyl)phenyl acetate (Cuelure)
Uniqueness
4-(3-Oxobutyl)phenyl benzoate is unique due to its specific ester linkage and the presence of both ketone and aromatic functional groups.
Properties
CAS No. |
94135-08-7 |
---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
[4-(3-oxobutyl)phenyl] benzoate |
InChI |
InChI=1S/C17H16O3/c1-13(18)7-8-14-9-11-16(12-10-14)20-17(19)15-5-3-2-4-6-15/h2-6,9-12H,7-8H2,1H3 |
InChI Key |
SGCBNKSLSODZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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